molecular formula C24H26O5 B2417980 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one CAS No. 159647-66-2

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one

Cat. No.: B2417980
CAS No.: 159647-66-2
M. Wt: 394.467
InChI Key: TYEYPMLQVLNTRS-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromenone core, which is a common scaffold in many biologically active molecules, and a benzo[d][1,3]dioxole moiety, which is known for its presence in several natural products with pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromenone core and benzo[d][1,3]dioxole moiety make it a versatile compound for various applications in scientific research .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-5-7-15-10-17-21(12-20(15)28-14(3)4)29-18(6-2)23(24(17)25)16-8-9-19-22(11-16)27-13-26-19/h8-12,14H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEYPMLQVLNTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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